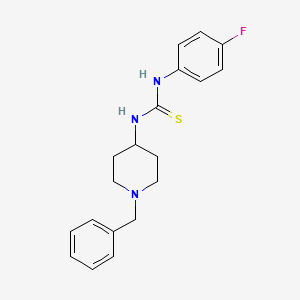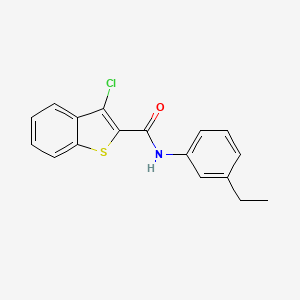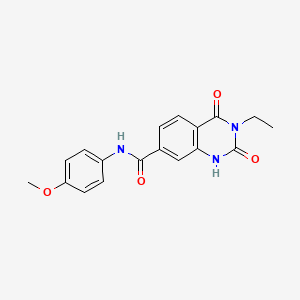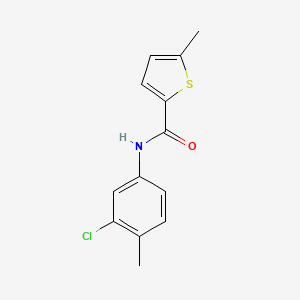
N-(3-chloro-4-methylphenyl)-5-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-5-methyl-2-thiophenecarboxamide, commonly known as CMPT, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CMPT belongs to the class of thiophene carboxamide derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of CMPT is not fully understood. However, it is believed to act through multiple pathways. CMPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. CMPT has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, CMPT has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects. It has been reported to reduce the level of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CMPT has also been shown to reduce the level of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, CMPT has been reported to increase the level of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CMPT is its low toxicity, making it a safe compound for use in lab experiments. CMPT is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of CMPT is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on CMPT. One potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of CMPT and to optimize its synthesis method to improve its yield and solubility.
Conclusion:
In conclusion, CMPT is a synthetic compound that has shown promising results in various scientific research applications. It has anti-inflammatory, analgesic, and antipyretic properties, inhibits the growth of cancer cells, and has a neuroprotective effect. CMPT acts through multiple pathways, including inhibition of COX-2, induction of cell cycle arrest and apoptosis, and reduction of oxidative stress and inflammation. While CMPT has several advantages, such as its low toxicity and ease of synthesis, it also has limitations, such as its limited solubility in water. Future research on CMPT should focus on exploring its potential as a therapeutic agent for neurodegenerative diseases and cancer, as well as elucidating its exact mechanism of action and optimizing its synthesis method.
Métodos De Síntesis
The synthesis of CMPT involves the reaction of 3-chloro-4-methyl aniline with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methyl iodide to obtain CMPT. The yield of CMPT can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
Aplicaciones Científicas De Investigación
CMPT has shown promising results in various scientific research applications. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. CMPT has also been shown to have a significant inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer therapy. In addition, CMPT has been reported to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-8-3-5-10(7-11(8)14)15-13(16)12-6-4-9(2)17-12/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWAVNIVROJHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5703224.png)
![(3-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5703228.png)
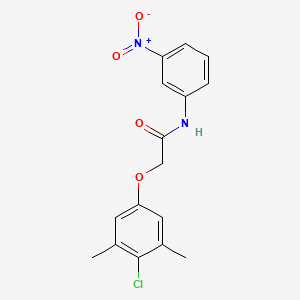
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B5703246.png)
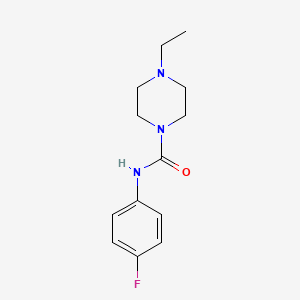
![5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5703261.png)
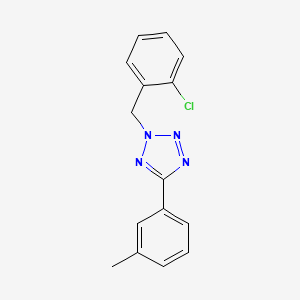
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)
![N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)
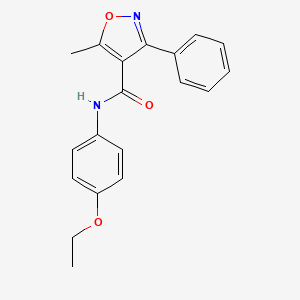
![N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)
